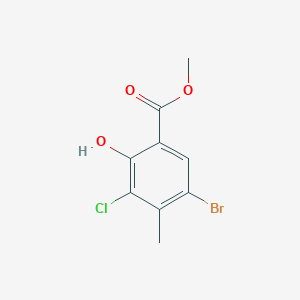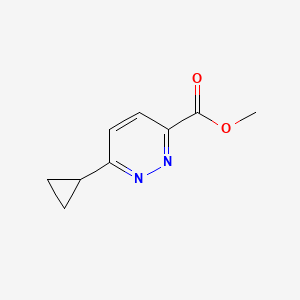
Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H8BrClO3. This compound is a derivative of benzoic acid and features a bromine, chlorine, hydroxyl, and methyl group attached to the benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of methyl 2-hydroxy-4-methylbenzoate. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol or methanol to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of methyl 5-bromo-3-chloro-2-oxo-4-methylbenzoate.
Reduction: Formation of methyl 5-hydro-3-chloro-2-hydroxy-4-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 5-bromo-3-chloro-2-hydroxy-4-methoxybenzoate: Similar structure but with an additional methoxy group.
Uniqueness
Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, hydroxyl, and methyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,1-2H3 |
InChI Key |
JGRJFHLKEAASFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)







![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)



